Bienvenue dans la boutique en ligne BenchChem!

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Hypoxia-Selective Cytotoxins Benzotriazine Dioxides Anticancer Prodrugs

Tirapazamine (TPZ) is the definitive Class I hypoxia-activated prodrug (HAP), activated under mild hypoxia (~1-2% O₂). Its well-established hypoxic cytotoxicity ratio (50-100x) and K-value (1.30 μM) make it the essential positive control for evaluating novel HAP candidates and studying hypoxia-driven radioresistance. Superior to nitroimidazoles like KU-2285 in fractionated irradiation models. Ideal for preclinical drug discovery and head & neck cancer research.

Molecular Formula C7H6N4O
Molecular Weight 164.16 g/mol
CAS No. 5424-06-6
Cat. No. B016390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
CAS5424-06-6
Synonyms3-amino-1,2,4-benzotriazine-1-oxide
SR 4317
SR-4317
WIN 64012
WIN-64012
Molecular FormulaC7H6N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N=[N+]2[O-])N
InChIInChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10)
InChIKeyBBRWGJRKAHEZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirapazamine (3-Amino-1,2,4-benzotriazine-1-N-oxide, CAS 5424-06-6) Procurement Guide: Properties, Mechanism, and Sourcing


Tirapazamine (TPZ, SR-4233), chemically 3-amino-1,2,4-benzotriazine-1,4-dioxide (CAS 5424-06-6, molecular weight 178.15 g/mol), is a heterocyclic di-N-oxide belonging to the benzotriazine dioxide (BTDO) class [1]. It functions as a bioreductive hypoxia-activated prodrug (HAP), undergoing one-electron enzymatic reduction selectively in the low-oxygen (hypoxic) microenvironment characteristic of solid tumors to generate a cytotoxic free radical species [2]. This radical induces DNA single- and double-strand breaks, leading to selective killing of hypoxic tumor cells [2]. While tirapazamine is the most clinically tested BTDO radiosensitizer and has been evaluated in Phase III clinical trials for advanced head and neck cancer, its clinical utility is constrained by dose-limiting toxicities, including ototoxicity and neurotoxicity, as well as limited extravascular penetration [1][3].

Why Substituting Tirapazamine with Generic Hypoxia-Activated Prodrugs (HAPs) Compromises Scientific Validity


Generic substitution of hypoxia-activated prodrugs (HAPs) is scientifically unsound due to marked differences in their oxygen-dependence, activation kinetics, and mechanisms of cytotoxicity. Tirapazamine (TPZ) belongs to Class I HAPs (benzotriazine N-oxides), which are activated under relatively mild hypoxia (oxygen concentrations as high as ~1-2%) [1]. In contrast, Class II HAPs, such as the dinitrobenzamide mustard PR-104A and the nitroimidazole evofosfamide (TH-302), require more profound hypoxia for maximal activation, with PR-104A exhibiting a K-value (oxygen concentration to halve cytotoxic potency) of 0.126 μM, which is 10-fold lower than tirapazamine's K-value of 1.30 μM [2]. Furthermore, TPZ's mechanism involves radical-mediated DNA oxidation, whereas evofosfamide acts as a DNA alkylating agent, and PR-104A functions as a DNA cross-linking mustard [3][4]. These fundamental mechanistic differences, coupled with distinct pharmacokinetic/pharmacodynamic (PK/PD) profiles and tissue penetration properties, preclude simple interchangeability [2].

Quantitative Comparator Evidence for Tirapazamine (CAS 5424-06-6) Differentiation


Hypoxic Cytotoxicity Ratio (HCR) of Tirapazamine vs. SN30000 Analogue

Tirapazamine (TPZ) exhibits an in vitro hypoxic cytotoxicity ratio (HCR; aerobic IC50 / hypoxic IC50) ranging from 50- to 100-fold, depending on the cell line and assay conditions [1]. In A549 non-small cell lung cancer cells, TPZ demonstrated an aerobic IC50 of 166.2 μM and a hypoxic IC50 of 30.0 μM, yielding an HCR of 5.5 [2]. However, its second-generation analogue, SN30000, was specifically developed to improve upon these properties, demonstrating higher hypoxic potency and selectivity in tumor cell cultures [3].

Hypoxia-Selective Cytotoxins Benzotriazine Dioxides Anticancer Prodrugs

Oxygen-Dependence (K-Value) of Tirapazamine vs. PR-104A

The oxygen concentration required to halve the cytotoxic potency of a hypoxia-activated prodrug (K-value) is a critical parameter determining its activation threshold in tumors. Tirapazamine (TPZ) exhibits a K-value of 1.30 ± 0.28 μM, indicating it can be activated at relatively mild hypoxia [1]. In contrast, the dinitrobenzamide mustard PR-104A requires much lower oxygen tension for activation, with a K-value of 0.126 ± 0.021 μM [1].

Hypoxia-Activated Prodrugs Pharmacokinetic/Pharmacodynamic Modeling Tumor Hypoxia

In Vivo Radiosensitization Efficacy of Tirapazamine vs. KU-2285 in Fractionated Irradiation

In a direct in vivo comparison using murine tumor models, tirapazamine (TPZ) and the 2-nitroimidazole radiosensitizer KU-2285 were evaluated in combination with fractionated irradiation (4 fractions of 5 Gy at 12-hour intervals). TPZ at doses of 10 and 20 mg/kg demonstrated more marked combined effects than KU-2285 at doses of 100-200 mg/kg in both SCCVII and EMT-6/KU tumors [1].

Radiosensitizers Fractionated Radiotherapy Tumor Hypoxia

Clinical Evidence of Hypoxia-Targeting Specificity in Head and Neck Cancer

In a randomized clinical trial substudy of patients with advanced head and neck squamous cell carcinoma, pretreatment [18F]-fluoromisonidazole positron emission tomography (FMISO-PET) was used to identify hypoxic tumors. In the control arm (chemoradiation without tirapazamine), hypoxic patients had a significantly higher risk of locoregional failure (LRF) compared to non-hypoxic patients (HR = 7.1, P = 0.038) [1]. In contrast, in the tirapazamine-containing arm (TPZ/CIS), only 1 of 19 patients with hypoxic tumors experienced LRF, and the risk of LRF was 15-fold higher in the control arm (P = 0.001) [1]. Furthermore, at the primary site alone, 0 of 8 hypoxic patients treated with TPZ/CIS experienced local failure, compared to 6 of 9 in the control arm (P = 0.011) [1].

Head and Neck Cancer FMISO-PET Imaging Hypoxia Biomarker

Potentiation of Hypoxic Cytotoxicity by Endogenous Metabolite SR 4317

The hypoxic cytotoxicity of tirapazamine is significantly potentiated by its own one-electron reduction metabolite, SR 4317 (the 1-N-oxide). In hypoxic conditions, the addition of SR 4317 to TPZ treatment increased the hypoxic cytotoxicity ratio by 2- to 3-fold across multiple human tumor cell lines (HT29, FaDu, SiHa, A549) [1]. Specifically, the tirapazamine potentiation ratio (hypoxic IC50 without SR 4317 / hypoxic IC50 with SR 4317) ranged from 2.3 for FaDu cells to 4.7 for SiHa cells [1].

Bioreductive Activation Metabolite Potentiation Hypoxic Cytotoxicity Ratio

Preclinical Pharmacokinetics and Toxicity Profile: Steep Dose-Lethality Relationship

Tirapazamine exhibits a steep dose-lethality relationship in mice, with a narrow therapeutic window. The LD10 (lethal dose for 10% of animals) was determined to be 294 mg/m², and the LD50 was 303 mg/m² [1]. This steep slope indicates that small increases in dose can lead to significant toxicity, a critical consideration for in vivo experimental design. The plasma half-life at the LD10 dose was rapid (t1/2 = 36 ± 0.65 min), with monoexponential elimination [1]. Oral bioavailability was reasonable at 75%, but peak plasma concentrations were lower than intravenous administration [2].

Pharmacokinetics Toxicology Preclinical Development

Optimal Research and Industrial Use Cases for Tirapazamine (CAS 5424-06-6)


Benchmark Control for Validating Novel Hypoxia-Activated Prodrugs (HAPs)

Tirapazamine serves as the quintessential positive control for evaluating the hypoxic selectivity of new HAP candidates. Its well-characterized HCR (50-100x in vitro [1]) and K-value (1.30 μM [2]) provide a quantitative benchmark against which to measure the performance of novel compounds. This is critical for early-stage drug discovery programs aiming to improve upon TPZ's hypoxia-selectivity profile.

Radiosensitization Studies in Fractionated Radiotherapy Models

Given its demonstrated superiority over the nitroimidazole radiosensitizer KU-2285 in fractionated irradiation regimens in vivo [3], TPZ is a valuable tool for researchers investigating the combination of hypoxia-targeted agents with clinically relevant radiotherapy schedules. Its ability to enhance tumor cell killing at low doses (10-20 mg/kg) in fractionated protocols [3] makes it a preferred positive control for such studies.

Investigating Hypoxia-Mediated Resistance in Head and Neck Cancer

The clinical evidence from the Trans-Tasman Radiation Oncology Group study [4] establishes TPZ as a validated agent for overcoming hypoxia-associated treatment failure in head and neck squamous cell carcinoma. Researchers can use TPZ in preclinical models of head and neck cancer to study mechanisms of hypoxia-driven radioresistance and to evaluate novel combination therapies designed to target hypoxic tumor subpopulations.

Studying Bioreductive Drug Metabolism and Self-Potentiation

The unique ability of TPZ's metabolite SR 4317 to potentiate its own hypoxic cytotoxicity (2-3 fold increase in HCR [5]) makes it an ideal model compound for investigating the complex interplay between prodrug activation, metabolite formation, and enhanced therapeutic effect. This is particularly relevant for research into one-electron reductase enzymology and the development of pro-fluorescent probes for imaging bioreductive activation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.